2-Chloro-1,1,1-trifluoroethane

Catalog No.
S597026
CAS No.
75-88-7
M.F
C2H2ClF3
H2ClC-CF3
C2H2ClF3
M. Wt
118.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,1,1-trifluoroethane

CAS Number

75-88-7

Product Name

2-Chloro-1,1,1-trifluoroethane

IUPAC Name

2-chloro-1,1,1-trifluoroethane

Molecular Formula

C2H2ClF3
H2ClC-CF3
C2H2ClF3

Molecular Weight

118.48 g/mol

InChI

InChI=1S/C2H2ClF3/c3-1-2(4,5)6/h1H2

InChI Key

CYXIKYKBLDZZNW-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)Cl

Solubility

0.08 M
In water, 9,200 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: 0.89

Synonyms

1,1,1-trifluoro-2-chloroethane, 1-chloro-2,2,2-trifluoroethane, 2-chloro-1,1,1,-trifluoroethane, 2-CTE, FC-133a

Canonical SMILES

C(C(F)(F)F)Cl

Use as a Metabolite Research Tool:

2-Chloro-1,1,1-trifluoroethane (HCFC-133a) is not directly used in significant scientific research. However, it serves as a metabolite of the anesthetic halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) []. Researchers studying the metabolism and toxicity of halothane can use the presence of HCFC-133a to understand how the body breaks down the anesthetic and identify potential harmful byproducts [].

Investigation of Carcinogenicity:

Studies on the carcinogenicity of 2-Chloro-1,1,1-trifluoroethane have yielded limited and inconclusive results. While some animal studies have shown an increased incidence of certain types of tumors, the International Agency for Research on Cancer (IARC) has classified it as not classifiable as to its carcinogenicity to humans (Group 3) due to insufficient data [, ].

Research on Developmental and Reproductive Effects:

Animal studies suggest that 2-Chloro-1,1,1-trifluoroethane may have embryotoxic and teratogenic potential, meaning it can harm developing embryos and cause birth defects []. However, further research is needed to confirm these findings and understand the mechanisms at play.

Studies on Other Potential Health Effects:

Research has also investigated the potential of HCFC-133a to cause other health effects, including damage to the respiratory system, the immune system, and the reproductive organs []. However, the majority of these studies were conducted using high exposure levels that are unlikely to be encountered in most real-world situations.

2-Chloro-1,1,1-trifluoroethane, also known as 1,1,1-trifluoro-2-chloroethane or Freon 133a, is an alkyl halide with the chemical formula C₂H₂ClF₃. This compound belongs to the category of hydrochlorofluorocarbons and is characterized by its colorless gas form under standard conditions. It exhibits partial solubility in water and has a boiling point of approximately 6.9°C and a melting point of -105.5°C . The molecular weight of 2-chloro-1,1,1-trifluoroethane is 118.49 g/mol .

This compound serves primarily as a chemical intermediate in the production of the anesthetic halothane and is also utilized as a refrigerant and solvent in various industrial applications .

  • Toxicity: Freon 133a is considered to have low acute toxicity. However, prolonged or repeated inhalation exposure can cause central nervous system depression and cardiac sensitization.
  • Flammability: Freon 133a is nonflammable [].
  • Environmental Impact: While less ozone-depleting than CFCs, Freon 133a still contributes to the greenhouse effect [].

  • Dechlorination: In vitro studies have shown that when incubated with rat liver microsomes and an NADPH-generating system, it can undergo dechlorination to produce trifluoroacetaldehyde hydrate as the primary metabolite .
  • Reactivity with Reducing Agents: While generally chemically inert under many conditions, 2-chloro-1,1,1-trifluoroethane can react violently with strong reducing agents .

The biological activity of 2-chloro-1,1,1-trifluoroethane has been evaluated in various studies:

  • Toxicity: Inhalation studies have indicated that exposure to this compound can lead to nasal and lung damage, as well as atrophy of lymphoid organs such as the thymus and spleen in experimental animals .
  • Embryotoxicity: The compound has been found to be embryotoxic at concentrations that do not cause clear maternal toxicity, indicating potential teratogenic effects .
  • Genotoxicity: Studies have shown that it does not induce mutations in Salmonella typhimurium nor chromosomal aberrations in rat bone marrow cells .

The primary applications of 2-chloro-1,1,1-trifluoroethane include:

  • Chemical Intermediate: It is extensively used in the synthesis of halothane and other fluorinated compounds.
  • Refrigerant: Due to its low boiling point and stability, it serves as a refrigerant in various cooling applications.
  • Solvent: It is employed as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds .

Interaction studies involving 2-chloro-1,1,1-trifluoroethane have focused on its metabolic pathways and toxicological effects. Metabolites such as trifluoroacetaldehyde hydrate have been identified following exposure in animal models. These studies indicate that while the compound itself may be inert under certain conditions, its metabolites can exhibit significant biological activity .

Several compounds share structural similarities with 2-chloro-1,1,1-trifluoroethane. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
TrichloroethyleneC₂HCl₃More chlorinated; widely used solvent and degreaser
DichlorofluoromethaneCHCl₂FUsed as a refrigerant; less fluorinated
1,1-Dichloro-2-fluoroethaneC₂H₃Cl₂FContains two chlorine atoms; different reactivity
HalothaneC₂HBrClF₃Anesthetic; contains bromine which alters properties

2-Chloro-1,1,1-trifluoroethane is unique due to its specific combination of chlorine and fluorine atoms which contribute to its distinct physical properties and applications compared to other similar compounds within the alkyl halide category. Its role as an intermediate for halothane production further emphasizes its significance within organic chemistry .

Physical Description

1-Chloro-2,2,2-trifluoroethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by the displacement of air. Exposure of the container to fire or heat can cause it to rupture violently and rocket.
Liquid
COMPRESSED LIQUEFIED GAS.

XLogP3

1.9

Boiling Point

6.1 °C
6.9 °C

Vapor Density

Relative vapor density (air = 1): 4.1

Density

1.389 g/cu cm @ 0 °C
Relative density (water = 1): 1.4

Melting Point

-105.5 °C
-105.3 °C

UNII

H86O899T9B

GHS Hazard Statements

Aggregated GHS information provided by 179 companies from 2 notifications to the ECHA C&L Inventory.;
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 20 °C: 180

Pictograms

Compressed Gas

Other CAS

75-88-7

Wikipedia

2-chloro-1,1,1-trifluoroethane

General Manufacturing Information

All other basic organic chemical manufacturing
Industrial gas manufacturing
Ethane, 2-chloro-1,1,1-trifluoro-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Modify: 2023-08-15

Human halothane metabolism, lipid peroxidation, and cytochromes P(450)2A6 and P(450)3A4

E D Kharasch, D C Hankins, K Fenstamaker, K Cox
PMID: 10805064   DOI: 10.1007/s002280050707

Abstract

Halothane undergoes both oxidative and reductive metabolism by cytochrome P450 (CYP), respectively causing rare immune-mediated hepatic necrosis and common, mild subclinical hepatic toxicity. Halothane also causes lipid peroxidation in rodents in vitro and in vivo, but in vivo effects in humans are unknown. In vitro investigations have identified a role for human CYPs 2E1 and 2A6 in oxidation and CYPs 2A6 and 3A4 in reduction. The mechanism-based CYP2E1 inhibitor disulfiram diminished human halothane oxidation in vivo. This investigation tested the hypotheses that halothane causes lipid peroxidation in humans in vivo, and that CYP2A6 or CYP3A4 inhibition can diminish halothane metabolism.
Patients (n = 9 each group) received single doses of the mechanism-based inhibitors troleandomycin (CYP3A4), methoxsalen (CYP2A6) or nothing (controls) before a standard halothane anaesthetic. Reductive halothane metabolites chlorotrifluoroethane and chlorodifluoroethylene in exhaled breath, fluoride in urine, and oxidative metabolites trifluoroacetic acid and bromide in urine were measured for 48 h postoperatively. Lipid peroxidation was assessed by plasma F2-isoprostane concentrations.
The halothane dose was similar in all groups. Methoxsalen decreased 0- to 8-h trifluoroacetic acid (23 +/- 20 micromol vs 116 +/- 78 micromol) and bromide (17 +/- 11 micromol vs 53 +/- 49 micromol) excretion (P < 0.05), but not thereafter. Plasma F2-isoprostanes in controls were increased from 8.5 +/- 4.5 pg/ml to 12.5 +/- 5.0 pg/ml postoperatively (P < 0.05). Neither methoxsalen nor troleandomycin diminished reductive halothane metabolite or F2-isoprostane concentrations.
These results provide the first evidence for halothane-dependent lipid peroxidation in humans. Methoxsalen effects on halothane oxidation confirm in vitro results and suggest limited CYP2A6 participation in vivo. CYP2A6-mediated, like CYP2E1-mediated human halothane oxidation, can be inhibited in vivo by mechanism-based CYP inhibitors. In contrast, clinical halothane reduction and lipid peroxidation were not amenable to suppression by CYP inhibitors.


Human reductive halothane metabolism in vitro is catalyzed by cytochrome P450 2A6 and 3A4

D K Spracklin, K E Thummel, E D Kharasch
PMID: 8886607   DOI:

Abstract

The anesthetic halothane undergoes extensive oxidative and reductive biotransformation, resulting in metabolites that cause hepatotoxicity. Halothane is reduced anaerobically by cytochrome P450 (P450) to the volatile metabolites 2-chloro-1,1-difluoroethene (CDE) and 2-chloro-1,1,1-trifluoroethane (CTE). The purpose of this investigation was to identify the human P450 isoform(s) responsible for reductive halothane metabolism. CDE and CTE formation from halothane metabolism by human liver microsomes was determined by GC/MS analysis. Halothane metabolism to CDE and CTE under reductive conditions was completely inhibited by carbon monoxide, which implicates exclusively P450 in this reaction. Eadie-Hofstee plots of both CDE and CTE formation were nonlinear, suggesting multiple P450 isoform involvement. Microsomal CDE and CTE formation were each inhibited 40-50% by P450 2A6-selective inhibitors (coumarin and 8-methoxypsoralen) and 55-60% by P450 3A4-selective inhibitors (ketoconazole and troleandomycin). P450 1A-, 2B6-, 2C9/10-, and 2D6-selective inhibitors (7,8-benzoflavone, furafylline, orphenadrine, sulfaphenazole, and quinidine) had no significant effect on reductive halothane metabolism. Measurement of product formation catalyzed by a panel of cDNA-expressed P450 isoforms revealed that maximal rates of CDE formation occurred with P450 2A6, followed by P450 3A4. P450 3A4 was the most effective catalyst of CTE formation. Among a panel of 11 different human livers, there were significant linear correlations between the rate of CDE formation and both 2A6 activity (r = 0.64, p < 0.04) and 3A4 activity (r = 0.64, p < 0.03). Similarly, there were significant linear correlations between CTE formation and both 2A6 activity (r = 0.55, p < 0.08) and 3A4 activity (r = 0.77, p < 0.005). The P450 2E1 inhibitors 4-methylpyrazole and diethyldithiocarbamate inhibited CDE and CTE formation by 20-45% and 40-50%, respectively; however, cDNA-expressed P450 2E1 did not catalyze significant amounts of CDE or CTE production, and microsomal metabolite formation was not correlated with P450 2E1 activity. This investigation demonstrated that human liver microsomal reductive halothane metabolism is catalyzed predominantly by P450 2A6 and 3A4. This isoform selectivity for anaerobic halothane metabolism contrasts with that for oxidative human halothane metabolism, which is catalyzed predominantly by P450 2E1.


Isoflurane acts as an inhibitor of oxidative dehalogenation while acting as an accelerator of reductive dehalogenation of halothane in guinea pig liver microsomes

K Fujii
PMID: 8560490   DOI: 10.1016/0300-483x(95)03154-8

Abstract

The effects of isoflurane, 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether, on the oxidative metabolism of halothane to produce trifluoroacetic acid (TFA) and on the reductive metabolism of halothane to produce chlorodifluoroethylene (CDE) and chlorotrifluoroethane (CTE) in liver microsomes of guinea pig were examined. Isoflurane enhanced the production of CDE and CTE and inhibited the production of TFA. Isoflurane enhanced cytochrome P450 reduction and formation of an intermediate complex with cytochrome P450 without enhancement of NADPH-cytochrome P450 reductase (EC 1.6.2.4) activity. We conclude that isoflurane interacts with cytochrome P450 to prevent the formation of the halothane-cytochrome P450 complex, causing inhibition of the oxidative dehalogenation. This interaction of isoflurane enhances the reduction of cytochrome P450 and the formation of a reductive intermediate-cytochrome P450 complex under anaerobic conditions causing reductive dehalogenation of halothane.


Interaction of fluoroethane chlorofluorocarbon (CFC) substitutes with microsomal cytochrome P450. Stimulation of P450 activity and chlorodifluoroethene metabolism

Y Wang, M J Olson, M T Baker
PMID: 8347140   DOI:

Abstract

The abilities of halothane and the fluoroethane chlorofluorocarbon (CFC) substitutes, FC-123, FC-133a, FC-124, FC-134a and FC-125, to stimulate cytochrome P450 activities and 2-chloro-1,1-difluoroethene (CDE) defluorination in hepatic microsomes from phenobarbital-treated rabbits were compared. At 1% (v/v) each, halothane and FC-123 similarly increased the consumption of NADPH and O2 by 300 and 100%, respectively, over that in microsomes without substrate. FC-133a and FC-124 were less effective, increasing NADPH and O2 consumption by 150-200 and 70%. FC-134a and FC-125 were the least effective, increasing NADPH and O2 consumption by only 70 and 50%, respectively. No metabolism of any fluoroethane could be detected under the incubation conditions used. Halothane and FC-123 were most effective in stimulating CDE metabolism with increases of CDE defluorination ranging from 1.5- to 2-fold. FC-133a and FC-124 enhanced CDE oxidation 89 and 74%, respectively, and FC-134a and FC-125 had no effect. While CDE metabolism was enhanced in the presence of the fluoroethanes, no additional NADPH or O2 was consumed when halothane or FC-124 was incubated with CDE compared with incubations containing only halothane or FC-124. Log-log plots of NADPH consumption and CDE metabolism with the olive oil/gas partition coefficients of each fluoroethane showed linear relationships. These data demonstrate that the activity of the fluoroethanes in stimulating P450 activity and CDE metabolism is a function of their lipid solubility, and fluoroethane-enhanced CDE metabolism is related to the ability of these compounds to increase uncoupled P450 activity.


Metabolism of 1-fluoro-1,1,2-trichloroethane, 1,2-dichloro-1,1-difluoroethane, and 1,1,1-trifluoro-2-chloroethane

H Yin, J P Jones, M W Anders
PMID: 7766810   DOI: 10.1021/tx00044a012

Abstract

1-Fluoro-1,1,2-trichloroethane (HCFC-131a), 1,2-dichloro-1,1-difluoroethane (HCFC-132b), and 1,1,1-trifluoro-2-chloroethane (HCFC-133a) were chosen as models for comparative metabolism studies on 1,1,1,2-tetrahaloethanes, which are under consideration as replacements for ozone-depleting chlorofluorocarbons (CFCs). Male Fischer 344 rats were given 10 mmol/kg ip HCFC-131a or HCFC-132b or exposed by inhalation to 1% HCFC-133a for 2 h. Urine collected in the first 24 h after exposure was analyzed by 19F NMR and GC/MS and with a fluoride-selective ion electrode for the formation of fluorine-containing metabolites. Metabolites of HCFC-131a included 2,2-dichloro-2-fluoroethyl glucuronide, 2,2-dichloro-2-fluoroethyl sulfate, dichlorofluoroacetic acid, and inorganic fluoride. Metabolites of HCFC-132b were characterized as 2-chloro-2,2-difluoroethyl glucuronide, 2-chloro-2,2-difluoroethyl sulfate, chlorodifluoroacetic acid, chlorodifluoroacetaldehyde hydrate, chlorodifluoroacetaldehyde-urea adduct, and inorganic fluoride. HCFC-133a was metabolized to 2,2,2-trifluoroethyl glucuronide, trifluoroacetic acid, trifluoroacetaldehyde hydrate, trifluoroacetaldehyde-urea adduct, inorganic fluoride, and a minor, unidentified metabolite. With HCFC-131a and HCFC-132b, glucuronide conjugates of 2,2,2-trihaloethanols were the major urinary metabolites, whereas with HCFC-133a, a trifluoroacetaldehyde-urea adduct was the major urinary metabolite. Analysis of metabolite distribution in vivo indicated that aldehydic metabolites increased as fluorine substitution increased in the order HCFC-131a < HCFC-132b < HCFC-133a. With NADPH-fortified rat liver microsomes, HCFC-133a and HCFC-132b were biotransformed to trifluoroacetaldehyde and chlorodifluoroacetaldehyde, respectively, whereas HCFC-131a was converted to dichlorofluoroacetic acid. No covalently bound metabolites were detected by 19F NMR spectroscopy.(ABSTRACT TRUNCATED AT 250 WORDS)


Time-course of formation of volatile reductive metabolites of halothane in humans and an animal model

G K Gourlay, J F Adams, M J Cousins, J H Sharp
PMID: 7370149   DOI:

Abstract

The time-course of the formation of 2-chloro-1,1,1-trifluoroethane (CTF) and 2-chloro-1-1-difluoroethylene (CDF), two recently identified volatile reductive metabolites of halothane, has been studied in four patients receiving 1% halothane with 99% oxygen. The concentrations of CTF and CDF in end-expired breath increased with time and reached a plateau after approximately 60 min from commencing administration. A similar time-course and plateau was seen when Fischer 344 rats were anaesthetized with halothane 1% in oxygen. However, there was an eight-fold and 12-fold increase in CTF and CDF concentrations respectively when halothane 1% was administered under conditions of mild hypoxia (oxygen 14% inspired) to rats pretreated with phenobarbitone (this results in a marked increase in serum alanine aminotransferase (ALT) and necrotic damage in the vicinity of the central veins of the liver). It is suggested that breath concentrations of CDF and CTF provide a sensitive method of monitoring the reductive metabolism of halothane.


Genetic differences in reductive metabolism and hepatotoxicity of halothane in three rat strains

G K Gourlay, J F Adams, M J Cousins, P Hall
PMID: 7258721   DOI: 10.1097/00000542-198108000-00003

Abstract

The relationship between the reductive metabolism of halothane and hepatotoxicity was examined in three rat strains (Fischer 344, Sprague-Dawley, and black hooded Wistar) to determine if there were genetic differences in 1) the reductive metabolism of halothane under identical exposure conditions, and 2) the susceptibility to the hepatotoxic effects of halothane. Halothane hepatotoxic was produced in all rat strains by exposing phenobarbital-pretreated rats to 1 per cent halothane under mild hypoxia (14 per cent oxygen, inspired) for 2 h. Generally the levels of both 2-chloro-1,1,1-trifluoroethane (CTF) and 2-chloro-1,1-difluoroethylene (CDF), two volatile metabolites of halothane, increased from the onset of anesthetic exposure and reached a plateau after approximately 60 min. The exception to this trend were phenobarbital-pretreated Wistar rats (exposed to 1 per cent halothane with 14 per cent oxygen) where the levels of either CDF or CTF were high initially (10-min sample) and decreased in subsequent samples to reach a plateau after 80 min. The plateau levels of both CDF (approximately 6 ppm) and CTF (approximately 20 ppm) were not significantly different among the three rat strains exposed to halothane (1 per cent) and hypoxia with prior enzyme induction. There were, however, significant differences in both biochemical and pathological changes among the three strains exposed under the above identical conditions when the rats were killed 24 h after anesthetic exposure. For example, serum alanine aminotransferase (ALT) was increased fourfold in the Fischer strain but only doubled for the other two strains. Moreover, while all three strains had various amounts of hepatocyte damage in the vicinity of the central veins when the rats were exposed to halothane, hypoxia, and enzyme induction, only the Fischer strain showed hepatocyte damage under the exposure conditions of halothane (1 per cent) and normoxia (21 per cent oxygen, inspired) with prior enzyme induction. The results support the role of reductive metabolism of halothane in the etiology of halothane hepatotoxicity. Furthermore, they suggest that genetic variations in the susceptibility of the liver to the reactive intermediates or metabolites formed during reductive metabolism of halothane may be a significant factor in halothane hepatotoxicity.


Identification and quantification of fluorine-containing metabolites of 1-chloro-2,2,2-trifluoroethane (HCFC133A) in the rat by 19F-NMR spectroscopy

M K Ellis, J L Naylor, T Green, M A Collins
PMID: 7720511   DOI:

Abstract

1-Chloro-2,2,2-trifluorethane (HCFC133a) causes a reduction in testis weight and germinal epithelial cell atrophy in the rat following exposure by inhalation at concentrations of 10,000 ppm and above. Following administration by gavage, an increased incidence of Leydig cell tumors of the testis was seen. The metabolism of HCFC133a has been investigated in respect to the known toxicity of this compound. Male rats were exposed by inhalation to an atmosphere of 50,000 ppm HCFC133a for a period of 6 hr. Analysis of urine, collected during the exposure period and up to 48 hr following exposure, by 19F-NMR spectroscopy identified 2,2,2-trifluoroethanol (TFE; and its beta-glucuronide), trifluoroacetaldehyde (TFAA; as its hydrate and urea adduct), and trifluoroacetic acid (TFA) as fluorine-containing metabolites of HCFC133a. Of the total amount of metabolite eliminated in urine, 83% was excreted within 24 hr postdose, establishing a rapid elimination of metabolites by this route. TFAA, an established testicular toxicant, was the major metabolite accounting for 57% of the total fluorinated metabolites eliminated in urine, whereas TFA and TFE accounted for 29% and 14%, respectively. The presence of these metabolites in urine is consistent with an oxidative route of metabolism of this fluorocarbon.


2-Chloro-1,1,1-trifluoroethane


PMID: 10476411   DOI:

Abstract




Bioactivation and cytotoxicity of 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123) in isolated rat hepatocytes

R Ferrara, A Zanovello, S Bortolato, I N White, M Manno
PMID: 11322177   DOI: 10.1034/j.1600-0773.2001.d01-103.x

Abstract

The bioactivation and cytotoxicity of 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123), a replacement for some ozone-depleting chlorofluorocarbons, were investigated using freshly isolated hepatocytes from non-induced male rats. A time- and concentration-dependent increase in the leakage of lactate dehydrogenase and a concentration-dependent loss of total cellular glutathione were observed in cells incubated with 1, 5 and 10 mM HCFC-123 under normoxic or hypoxic (about 4% O2) conditions. Lactate dehydrogenase leakage was completely prevented by pretreating the cell suspension with the free radical trapper N-t-butyl-alpha-phenylnitrone. The aspecific cytochrome P450 (P450) inhibitor, metyrapone, totally prevented the lactate dehydrogenase leakage from hepatocytes, while two isoform-specific P450 inhibitors, 4-methylpyrazole and troleandomycin (a P450 2E1 and a P450 3A inhibitor, respectively), provided a partial protection against HCFC-123 cytotoxicity. Interestingly, pretreatment of cells with glutathione depletors, such as phorone and diethylmaleate, did not enhance the HCFC-123-dependent lactate dehydrogenase leakage. Two stable metabolites of HCFC-123, 1-chloro-2,2,2-trifluoroethane and 1-chloro-2,2-difluoroethene, were detected by gas chromatography/mass spectrometry analysis of the head space of the hepatocyte incubations carried out under hypoxic and, although at a lower level, also normoxic conditions, indicating that reductive metabolism of HCFC-123 by hepatocytes had occurred. The results overall indicate that HCFC-123 is cytotoxic to rat hepatocytes under both normoxic and hypoxic conditions, due to its bioactivation to reactive metabolites, probably free radicals, and that P450 2E1 and, to a lower extent, P450 3A, are involved in the process.


Explore Compound Types